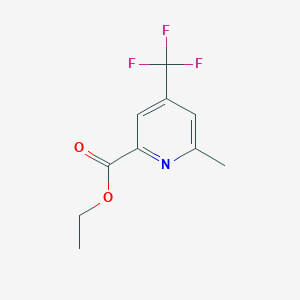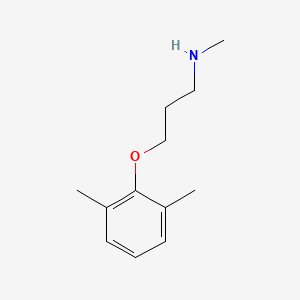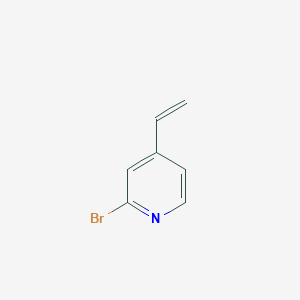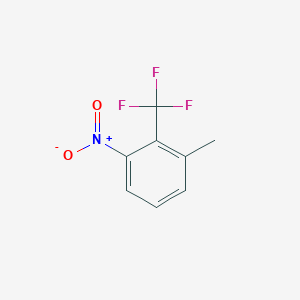
2-Methyl-6-nitrobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-nitrobenzotrifluoride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various nitro-substituted aromatic compounds with trifluoromethyl groups, which are structurally related to 2-Methyl-6-nitrobenzotrifluoride. These compounds are of interest due to their potential applications in the synthesis of heteroaromatic compounds and as intermediates in the production of various industrial chemicals .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including nitration and trifluoromethylation. For instance, the synthesis of functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans is achieved through a domino reaction involving 3-nitro-2-(trifluoromethyl)-2H-chromenes and malononitriles . Another example is the two-step synthesis of dinitrobenzenes with trifluoromethyl groups, which are then transformed into nitro-substituted indoles using the Batcho–Leimgruber synthetic protocol . These methods highlight the complexity and versatility of synthetic routes available for nitro-trifluoromethyl aromatic compounds.
Molecular Structure Analysis
The molecular structure of nitro-substituted aromatic compounds can be determined using various spectroscopic techniques. For example, the structure of 5-nitro-2,3-dihydrobenzo[b]furanes was established by 13C-NMR spectroscopy . Similarly, the structure of methyl 2,6-dihydroxy-3-nitrobenzoate was elucidated through X-ray crystallography, revealing the coplanarity of the nitro group with the benzene ring and the presence of intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of nitro-substituted aromatic compounds can lead to interesting transformations. For instance, a rare [1,5] sigmatropic shift of the nitro group was observed during the synthesis of certain dibenzo[b,d]pyrans . Additionally, the transformation of dinitrobenzenes into indoles demonstrates the ability of these compounds to undergo cyclization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitro-substituted aromatic compounds are influenced by their molecular structure. The presence of nitro and trifluoromethyl groups can affect the electron distribution within the molecule, as seen in the coplanarity of the nitro group in methyl 2,6-dihydroxy-3-nitrobenzoate . These substituents can also impact the compound's reactivity, stability, and potential applications in various industries, as indicated by the use of 2-hydroxy-nitroazobenzenes in the production of chemical products .
Scientific Research Applications
Synthesis of Chemical Sensors
2-Methyl-6-nitrobenzotrifluoride has been utilized in the synthesis of chemical sensors, particularly for the detection of cyanide in aqueous media. Researchers developed sensitive and selective sensors capable of detecting cyanide over a range of other anions, demonstrating the potential of derivatives of 2-methyl-6-nitrobenzotrifluoride in environmental monitoring and safety applications (Elsafy, Al-Easa, & Hijji, 2018).
Catalysis in Organic Synthesis
This compound has been implicated in catalysis research, where its derivatives have been shown to be efficient catalysts for reactions such as the Friedel–Crafts alkylations. Nickel and Hg(II) N-heterocyclic carbene complexes derived from benzimidazole-functionalized compounds, closely related to 2-methyl-6-nitrobenzotrifluoride, have been synthesized and characterized. These complexes demonstrate high efficiency and selectivity in catalyzing key organic transformations, offering valuable tools for synthetic organic chemistry (Huang et al., 2011).
Electrochemical Sensing
The application of 2-methyl-6-nitrobenzotrifluoride derivatives in electrochemical sensing has been explored, particularly for the detection of hazardous substances. For instance, an electrochemical sensor based on a nanomagnetic core shell linked to a carbon nanotube modified electrode has been developed for the detection of 2-methyl-4, 6-dinitrophenol, a compound structurally similar to 2-methyl-6-nitrobenzotrifluoride. This highlights the compound's relevance in the development of sensitive and selective sensors for environmental pollutants and hazardous chemicals (Irandoust et al., 2019).
Magnetic Resonance Spectroscopy
In the field of medical research, derivatives of 2-methyl-6-nitrobenzotrifluoride have been investigated as potential noninvasive markers of tissue oxygen levels in tumors using magnetic resonance spectroscopy (MRS). This research indicates the compound's utility in diagnosing and monitoring tumor hypoxia, a condition that can influence the effectiveness of cancer treatments (Procissi et al., 2007).
Advanced Materials Synthesis
2-Methyl-6-nitrobenzotrifluoride has also found application in the synthesis of advanced materials, such as in the preparation of substituted diaryl compounds for the creation of materials with specific electronic and magnetic properties. These compounds can serve as precursors for materials used in electronics, photonics, and as biomarkers due to their fluorescence properties and potential DNA intercalation capabilities (Ferreira, Queiroz, & Kirsch, 2003).
Safety And Hazards
Future Directions
The continuous-flow synthesis strategy used in the synthesis of a similar compound would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration . This could potentially be applied to the synthesis of 2-Methyl-6-nitrobenzotrifluoride in the future.
properties
IUPAC Name |
1-methyl-3-nitro-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-5-3-2-4-6(12(13)14)7(5)8(9,10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNTZLUZBNSESZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-nitrobenzotrifluoride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



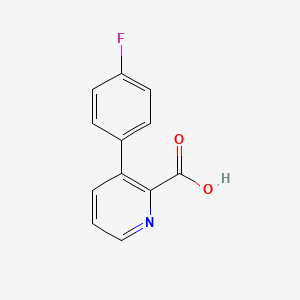
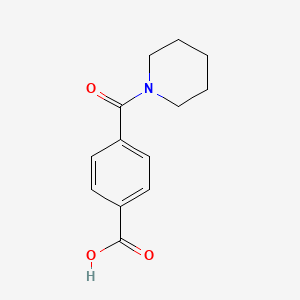
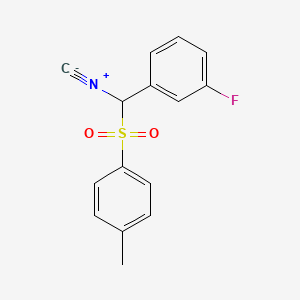


![6-Bromobenzo[d]isothiazole](/img/structure/B1341809.png)
![2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1341811.png)

